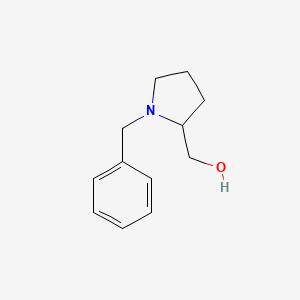

(1-Benzylpyrrolidin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIQBJPTOXDDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340256 | |

| Record name | (1-benzylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67131-44-6 | |

| Record name | (1-benzylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1-Benzylpyrrolidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(1-Benzylpyrrolidin-2-yl)methanol, a key chiral building block, holds significant importance in the realms of organic synthesis and pharmaceutical development. Its structure, featuring a pyrrolidine ring N-substituted with a benzyl group and a hydroxymethyl moiety at the 2-position, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules and chiral ligands.[1][2] This guide offers a comprehensive exploration of the physical and chemical properties of this compound, providing foundational knowledge for its effective application in research and drug discovery. The focus of this document is the racemic mixture, while also drawing upon available data for the individual enantiomers where relevant.

Physicochemical Properties

The physical characteristics of a compound are critical determinants of its behavior in various experimental settings, from reaction conditions to formulation development. This compound is typically encountered as a liquid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 67131-44-6 | [4] |

| Molecular Formula | C₁₂H₁₇NO | [4] |

| Molecular Weight | 191.27 g/mol | [4] |

| Physical Form | Liquid | [3] |

| Boiling Point | 115-120 °C at 0.5 mmHg (for (S)-enantiomer) | [5] |

| Density | 1.08 g/mL at 25 °C (for (S)-enantiomer) | [5] |

| Refractive Index (n²⁰/D) | 1.541 (for (S)-enantiomer) | [5] |

| Predicted pKa | 14.77 ± 0.10 | [5] |

| Predicted XLogP3 | 1.6 | [4] |

| Topological Polar Surface Area | 23.5 Ų | [4] |

Solubility Profile:

Spectral Data and Structural Elucidation

The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a specific spectrum for the racemic compound is not publicly available, the expected 1H and 13C NMR chemical shifts can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic methylene protons, the protons of the hydroxymethyl group, and the protons of the pyrrolidine ring. The diastereotopic nature of the benzylic protons and the protons adjacent to the chiral center would likely result in complex splitting patterns.

-

¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the benzyl group, the pyrrolidine ring, and the hydroxymethyl group.

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) data is available for this compound.[4] The mass spectrum would show the molecular ion peak (M+) at m/z 191, corresponding to the molecular weight of the compound. The fragmentation pattern is expected to be influenced by the benzylic and pyrrolidinyl moieties, with a prominent fragment at m/z 91 corresponding to the tropylium ion (C₇H₇⁺), a common fragment for benzyl-containing compounds. Another likely fragmentation pathway would involve the loss of the hydroxymethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Chemical Properties and Reactivity

This compound exhibits chemical reactivity characteristic of both a secondary alcohol and a tertiary amine, making it a versatile intermediate in organic synthesis.

Oxidation of the Hydroxyl Group:

The primary alcohol functionality can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of reagent dictates the oxidation state of the product. For instance, mild oxidizing agents like pyridinium chlorochromate (PCC) would be expected to yield the corresponding aldehyde, (1-benzylpyrrolidin-2-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate or Jones reagent, would likely lead to the formation of 1-benzylpyrrolidine-2-carboxylic acid.

Oxidation of this compound.

Substitution of the Hydroxyl Group:

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This transformation facilitates nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at this position.

Substitution of the hydroxyl group via a sulfonate ester intermediate.

Synthesis

A common method for the synthesis of the chiral (S)-enantiomer of this compound involves the reduction of the corresponding carboxylic acid ester, (R)-methyl 1-benzylpyrrolidine-2-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[5]

A plausible synthetic route for the racemic mixture would involve the N-benzylation of commercially available racemic 2-pyrrolidinemethanol.

Plausible synthesis of racemic this compound.

Experimental Protocol: Synthesis of (S)-(-)-1-Benzyl-2-pyrrolidinemethanol [5]

This protocol is for the synthesis of the (S)-enantiomer and is provided as a representative example of the reduction of a proline derivative.

-

To a cooled (0 °C) solution of (R)-1-benzylpyrrolidine-2-carboxylic acid methyl ester (0.23 mol) in anhydrous tetrahydrofuran (400 mL) under a nitrogen atmosphere, slowly add lithium aluminum hydride (0.68 mol).

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Gradually warm the mixture to room temperature and then reflux for 3 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture back to 0 °C.

-

Carefully quench the reaction by adding the cold reaction mixture to 1.5 L of ice in a 4 L conical flask.

-

Once the ice has melted, filter the resulting suspension through a pad of diatomaceous earth to remove the inorganic salts.

-

Wash the solid residue with hot ethyl acetate (300 mL).

-

Separate the layers of the biphasic filtrate.

-

Remove the THF from the aqueous layer via rotary evaporation and re-extract the aqueous residue with an equal volume of cold ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford the target compound as a colorless liquid.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The chiral nature of this compound is particularly advantageous for the development of stereospecific drugs, which can offer improved efficacy and reduced side effects. Its derivatives have been investigated for a range of biological activities.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is listed with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3] Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a foundational building block in organic and medicinal chemistry. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its successful utilization in the synthesis of novel compounds and the development of new therapeutic agents. The combination of its chiral nature, reactive hydroxyl group, and the pyrrolidine core makes it a molecule of continued interest for researchers and drug development professionals.

References

Introduction: The Strategic Value of a Chiral Workhorse

An In-depth Technical Guide to (1-Benzylpyrrolidin-2-yl)methanol (CAS: 67131-44-6)

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

This compound, commonly referred to as N-benzyl-prolinol, is a chiral amino alcohol that serves as a cornerstone in modern synthetic and medicinal chemistry. While its structure appears straightforward, it embodies a powerful combination of a rigid pyrrolidine scaffold, a stereocenter, and versatile functional groups (a secondary amine and a primary alcohol). This unique architecture makes it an invaluable chiral building block, particularly in the development of complex molecular architectures and pharmacologically active agents. Its applications span from being a precursor for chiral ligands in asymmetric catalysis to a foundational scaffold for drugs targeting the central nervous system (CNS).[]

This guide moves beyond a simple recitation of properties. It is designed to provide researchers and drug development professionals with a practical, in-depth understanding of why and how this compound is utilized. We will explore its synthesis with an emphasis on stereochemical control, detail its core applications with mechanistic insights, provide validated analytical protocols for quality assurance, and cover essential safety and handling procedures.

Section 1: Core Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. It is crucial to note that the CAS number 67131-44-6 typically refers to the racemic mixture, while the specific enantiomers, such as (S)-(-)-1-Benzyl-2-pyrrolidinemethanol, have their own identifiers (e.g., CAS 53912-80-4).[2][3]

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 67131-44-6 (Racemate) | [2][4] |

| Molecular Formula | C₁₂H₁₇NO | [2][5] |

| Molecular Weight | 191.27 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Boiling Point | 115-120 °C @ 0.5 mmHg | [3][6][7] |

| Density | ~1.08 g/mL at 25 °C | [3][6][7] |

| Refractive Index | n20/D ~1.541 | [3][6][7] |

| SMILES | C1CC(N(C1)CC2=CC=CC=C2)CO | [2] |

| InChIKey | ZAIQBJPTOXDDKA-UHFFFAOYSA-N | [2][5] |

Spectroscopic Fingerprint

Spectroscopic data is essential for identity confirmation.

-

Mass Spectrometry (GC-MS): The compound's mass spectrum provides definitive structural confirmation.[2] A protocol for analysis is detailed in Section 4.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band characteristic of the O-H stretch from the alcohol group (typically around 3300-3500 cm⁻¹) and C-H stretches from the aromatic and aliphatic portions.[2]

Section 2: Synthesis and Stereochemical Integrity

The utility of this compound is intrinsically linked to its chirality. The synthesis is most commonly and efficiently achieved via the reduction of a corresponding N-benzylproline derivative. The choice of starting material dictates the stereochemistry of the final product, a critical consideration as different enantiomers of a drug can have vastly different biological activities.[8]

Causality in Synthetic Design

The most prevalent synthetic strategy involves the reduction of the carboxylic acid or ester functionality of N-benzylproline. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures a complete and clean reduction. The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent.

Starting with an enantiopure form of proline (e.g., L-proline or D-proline) and protecting the nitrogen with a benzyl group allows for the direct synthesis of the desired enantiomer of the final product. This "chiral pool" approach is highly efficient as it transfers the stereochemistry from a readily available natural product.[3][6]

Diagram 1: General Synthesis Workflow

Caption: Synthesis workflow from (S)-Proline.

Experimental Protocol: Synthesis of (S)-(-)-1-Benzyl-2-pyrrolidinemethanol

This protocol is adapted from established literature procedures.[6] It describes the reduction of the methyl ester of N-benzyl-L-proline.

Step 1: Preparation of the Reaction Assembly

-

Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Thoroughly flame-dry the entire apparatus under a stream of dry nitrogen to ensure anhydrous conditions.

-

Allow the apparatus to cool to room temperature under nitrogen.

Step 2: Reaction Execution

-

To the reaction flask, add anhydrous tetrahydrofuran (THF, ~400 mL).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly and carefully add lithium aluminum hydride (LiAlH₄, ~0.68 mol) to the stirred THF. Causality: LiAlH₄ is added first to create a slurry, and the ester is added to it to maintain better control over the highly exothermic reaction.

-

In the dropping funnel, prepare a solution of (S)-Methyl 1-benzylpyrrolidine-2-carboxylate (~0.23 mol) in anhydrous THF.

-

Add the ester solution dropwise to the LiAlH₄ slurry over 1 hour, maintaining the internal temperature at 0 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional hour.

-

Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 3 hours to ensure the reaction goes to completion.

Step 3: Reaction Quench and Workup

-

Cool the reaction mixture back to 0 °C.

-

Self-Validating System: Quench the reaction with extreme caution by slowly and sequentially adding water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts in a granular, easily filterable form.

-

Stir the resulting suspension vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude product is a colorless to pale yellow oil.

-

Purify the oil by vacuum distillation (e.g., 110-120 °C at 0.5-1.5 mmHg) to yield the pure (S)-(-)-1-Benzyl-2-pyrrolidinemethanol.[3][6]

Section 3: Core Applications in Research and Development

This compound is not merely a synthetic intermediate but a strategic tool. Its rigid chiral scaffold allows for predictable spatial orientation of substituents, which is fundamental to its role in asymmetric synthesis and as a template for bioactive molecules.

As a Progenitor for Chiral Ligands and Auxiliaries

In asymmetric synthesis, the goal is to create a chiral environment that favors the formation of one enantiomer over another.[9] Derivatives of this compound are excellent candidates for this purpose.

-

Causality: The pyrrolidine ring provides a rigid backbone. The stereocenter at C2, derived from natural proline, positions the side chain in a well-defined orientation. The benzyl group provides steric bulk, which can effectively shield one face of a catalyst's active site, thereby directing an incoming substrate to approach from the less hindered face. This principle is the basis for its use in creating ligands for enantioselective reductions, alkylations, and cycloadditions.[9][10][11]

As a Privileged Scaffold in Medicinal Chemistry

The pyrrolidine ring is considered a "privileged scaffold" in drug discovery because it is a common motif in a wide range of natural products and synthetic drugs that exhibit high affinity for various biological targets.

-

Application in CNS Drug Discovery: This compound and its derivatives are frequently used as starting points for molecules targeting neurological disorders.[] The tertiary amine can be protonated at physiological pH, allowing for potential interactions with aminergic G-protein coupled receptors (GPCRs) or ion channels. The overall structure bears a resemblance to neurotransmitters, making it a suitable template for designing new CNS-active agents.[12]

Diagram 2: Application Map

Caption: Core applications in synthesis and medicinal chemistry.

Section 4: Analytical QC and Characterization Protocols

Rigorous analytical control is non-negotiable in research and drug development. The identity, purity, and stereochemical integrity of this compound must be confirmed.

Diagram 3: Analytical Quality Control Workflow

Caption: Workflow for analytical quality control.

Protocol 1: Identity and Purity Confirmation by GC-MS

This method confirms the molecular weight and fragmentation pattern, providing a definitive identity check.[13]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or ethyl acetate.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Split/splitless, 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. Causality: This program ensures good separation from solvent and any low-boiling impurities while eluting the analyte in a reasonable time with good peak shape.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Interpretation: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should exhibit the correct molecular ion (M⁺) at m/z 191 and a characteristic fragmentation pattern, including a prominent peak at m/z 91 corresponding to the benzyl fragment (C₇H₇⁺).

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol is essential for validating the stereochemical integrity of an enantiopure sample. The choice of the chiral stationary phase (CSP) is critical.

-

Column Selection: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often a good starting point for separating enantiomers of amino alcohols.

-

Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often required to prevent peak tailing by deactivating residual silanols on the silica support.

-

Chromatographic Conditions:

-

Mobile Phase: e.g., 90:10 Hexane:Isopropanol (+ 0.1% Diethylamine). Causality: The ratio must be optimized to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the benzyl chromophore).

-

Temperature: 25 °C.

-

-

Sample Preparation: Dissolve the sample in the mobile phase (~0.5 mg/mL).

-

Analysis: Inject a racemic standard first to identify the retention times of both enantiomers. Then, inject the sample to be tested.

-

Calculation: Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [ | A(major) - A(minor) | / ( A(major) + A(minor) ) ] * 100

Section 5: Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [4][14] |

| H319 | Causes serious eye irritation | [4][14] |

| H335 | May cause respiratory irritation | [4][14] |

| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled | [15] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[15][16]

-

PPE: Wear appropriate personal protective equipment, including:

-

Precautions: Avoid contact with skin, eyes, and clothing.[15][16] Wash hands thoroughly after handling.[15][17] Keep away from heat, sparks, and open flames.[15][16]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][15][18]

-

For long-term storage and to maintain purity, especially for enantiopure samples, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[3][7]

Conclusion

This compound (CAS 67131-44-6) is far more than a simple chemical intermediate. It is a strategically important chiral building block whose value is derived from its stereochemical definition, rigid scaffold, and synthetic versatility. For scientists in drug discovery and process development, a thorough understanding of its synthesis, stereochemical control, analytical validation, and applications is essential for leveraging its full potential. By applying the principles and protocols outlined in this guide, researchers can confidently and effectively utilize this compound to accelerate the development of novel chiral ligands, catalysts, and the next generation of therapeutics.

References

- 2. This compound | C12H17NO | CID 562951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL CAS#: 53912-80-4 [amp.chemicalbook.com]

- 4. 67131-44-6 this compound AKSci 1015AL [aksci.com]

- 5. This compound | CAS: 67131-44-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL | 53912-80-4 [chemicalbook.com]

- 7. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. BJOC - The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban [beilstein-journals.org]

- 12. Buy (1-Benzyl-4-methylpyrrolidin-2-yl)methanol (EVT-13828129) [evitachem.com]

- 13. scispace.com [scispace.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. actylislab.com [actylislab.com]

- 17. fishersci.com [fishersci.com]

- 18. 67131-44-6|this compound|BLD Pharm [bldpharm.com]

spectroscopic data for (1-Benzylpyrrolidin-2-yl)methanol NMR HPLC

An In-depth Technical Guide to the Spectroscopic and Chromatographic Analysis of (1-Benzylpyrrolidin-2-yl)methanol

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, also known as N-Benzyl-L-prolinol, is a chiral amino alcohol of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring a pyrrolidine ring derived from the amino acid proline, a benzyl protecting group, and a primary alcohol, makes it a valuable precursor for the synthesis of more complex chiral molecules, including ligands for asymmetric catalysis and active pharmaceutical ingredients.[1][3] Given its role as a critical building block, verifying its identity, purity, and structural integrity is paramount.

This technical guide provides a comprehensive overview of the essential analytical techniques used to characterize this compound. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to serve as a robust framework for researchers, quality control analysts, and drug development professionals, ensuring reliable and reproducible characterization of this important synthetic intermediate.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic and chromatographic behavior.[4] Key structural features include:

-

Aromatic Benzyl Group: This group will produce characteristic signals in the aromatic region (7.2-7.4 ppm) of the ¹H NMR spectrum and in the 127-140 ppm region of the ¹³C NMR spectrum. It also serves as a strong chromophore for UV detection in HPLC.

-

Pyrrolidine Ring: This saturated heterocyclic system contains multiple methylene (CH₂) groups and a single methine (CH) group, each with a distinct chemical environment, leading to a complex, often overlapping, set of signals in the aliphatic region of the ¹H NMR spectrum.

-

Chiral Center (C2): The stereocenter at the C2 position of the pyrrolidine ring renders the adjacent protons on the benzyl group (benzylic) and the hydroxymethyl group diastereotopic. This means they are chemically non-equivalent and are expected to appear as distinct signals in the ¹H NMR spectrum, typically as a pair of doublets.

-

Hydroxymethyl Group (-CH₂OH): This group contains a primary alcohol and its associated methylene protons. The hydroxyl proton (-OH) is exchangeable and may appear as a broad singlet or not be observed at all, depending on the solvent and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in the molecule.

¹H NMR Analysis

Proton NMR provides a quantitative map of all hydrogen atoms in the molecule. The interpretation relies on analyzing chemical shifts (δ), signal multiplicity (splitting patterns), and integration (relative number of protons).

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts and multiplicities for this compound, based on data from structurally related compounds and foundational principles of NMR spectroscopy.[5][6][7]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ar-H (Phenyl) | 7.20 - 7.40 | Multiplet (m) | 5H | Signals from the monosubstituted benzene ring. |

| Ph-CH ₂-N (Benzylic) | 3.50 - 4.10 | AB quartet or two Doublets (d) | 2H | Diastereotopic protons due to the adjacent chiral center. |

| CH -CH₂OH (C2-H) | ~3.10 - 3.30 | Multiplet (m) | 1H | Methine proton at the chiral center. |

| CH ₂-OH (Hydroxymethyl) | 3.40 - 3.80 | Multiplet (m) or two Doublet of Doublets (dd) | 2H | Diastereotopic protons adjacent to the chiral center. |

| N-CH ₂ (C5-H) | ~2.90 - 3.10 & ~2.20 - 2.40 | Multiplets (m) | 2H | Diastereotopic protons of the pyrrolidine ring adjacent to nitrogen. |

| CH ₂ (C3-H, C4-H) | 1.60 - 2.00 | Multiplets (m) | 4H | Overlapping signals from the remaining two methylene groups of the pyrrolidine ring. |

| CH₂-OH | Variable (Broad) | Singlet (s, br) | 1H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.[7]

-

Data Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]

-

Integrate all signals to determine the relative proton ratios.

-

Visualization: ¹H NMR Structural Assignments

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Analysis

Carbon NMR provides information on the number and type of carbon atoms in the molecule. It is particularly useful for confirming the carbon skeleton and identifying the presence of quaternary carbons.

Predicted ¹³C NMR Spectral Data

The table below outlines the expected chemical shifts for the carbon atoms in this compound.[5][6][8]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Ar-C (Quaternary) | 138 - 140 | The carbon atom of the phenyl ring attached to the benzylic CH₂. |

| Ar-C (CH) | 127 - 129 | Signals for the five CH carbons of the phenyl ring. |

| C H₂-OH (Hydroxymethyl) | 64 - 67 | Methylene carbon attached to the hydroxyl group. |

| C H-CH₂OH (C2) | 65 - 68 | Methine carbon at the chiral center. |

| Ph-C H₂-N (Benzylic) | 58 - 60 | Benzylic methylene carbon. |

| N-C H₂ (C5) | 54 - 56 | Pyrrolidine methylene carbon adjacent to nitrogen. |

| C H₂ (C3) | 28 - 30 | Pyrrolidine methylene carbon. |

| C H₂ (C4) | 22 - 24 | Pyrrolidine methylene carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same spectrometer as for the ¹H NMR.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30 or similar pulse program).

-

A wider spectral width (~0-200 ppm) is required compared to ¹H NMR.

-

A longer acquisition time and a greater number of scans are necessary to achieve a good signal-to-noise ratio, often requiring several minutes to hours of acquisition.

-

-

Data Processing:

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[5]

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the premier technique for assessing the purity of this compound. A well-developed method can effectively separate the target compound from starting materials, by-products, and other impurities.[9] Given its structure, a Reversed-Phase HPLC (RP-HPLC) method is the most logical choice.[10]

Principle of Separation

In RP-HPLC, the stationary phase (e.g., a C18-bonded silica column) is nonpolar, while the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[10] this compound, being moderately polar, will be retained on the column and will elute at a characteristic retention time (t_R) depending on the precise mobile phase composition. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Proposed RP-HPLC Method Parameters

The following table provides a robust starting point for developing a purity analysis method.

| Parameter | Condition | Rationale / Causality |

| Instrument | Standard HPLC system with UV Detector | Widely available and suitable for this compound. |

| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the benzyl group, ensuring good separation from more polar or nonpolar impurities. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate | The acid or buffer helps to ensure sharp, symmetrical peak shapes by protonating the tertiary amine, preventing interaction with residual silanols on the stationary phase. |

| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Standard organic modifiers for RP-HPLC. ACN often provides better peak shape and lower viscosity. |

| Elution Mode | Gradient | A gradient elution (e.g., starting at 20% B, ramping to 95% B) is recommended to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column in a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |

| Detection | UV at 254 nm | The benzyl group provides strong UV absorbance at this wavelength. |

Experimental Protocol: HPLC Purity Assessment

-

System Preparation: Equilibrate the HPLC system and column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (or a compatible solvent like acetonitrile/water) to a final concentration of approximately 1.0 mg/mL.[9] Filter the solution through a 0.45 µm syringe filter to remove any particulates.

-

Analysis:

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared sample solution.

-

Run the gradient program and record the chromatogram.

-

-

Data Analysis:

-

Integrate all peaks detected in the chromatogram.

-

Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100%.

-

Visualization: HPLC Workflow

Caption: Standard workflow for RP-HPLC purity analysis.

Conclusion

The structural characterization and purity assessment of this compound are reliably achieved through the complementary use of NMR spectroscopy and HPLC. ¹H and ¹³C NMR provide definitive structural confirmation by mapping the complete proton and carbon framework of the molecule. RP-HPLC with UV detection serves as a robust and precise method for quantifying the purity of the compound, ensuring it meets the stringent quality standards required for its use in research and development. The protocols and data presented in this guide offer a comprehensive framework for the successful analysis of this key chiral building block.

References

- 1. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. scbt.com [scbt.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. This compound | C12H17NO | CID 562951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

safety and handling of (1-Benzylpyrrolidin-2-yl)methanol

An In-Depth Technical Guide to the Safe Handling of (1-Benzylpyrrolidin-2-yl)methanol for Research and Development Applications

Executive Summary

This compound is a chiral building block utilized in synthetic chemistry. As a substituted pyrrolidine derivative, its handling in a research and development setting demands a comprehensive understanding of its specific hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the compound's physicochemical properties, associated hazards, and the necessary control measures to ensure the safety of laboratory personnel. The core safety concerns stem from its classification as a skin, eye, and respiratory irritant. This document outlines detailed, field-proven protocols for routine handling, personal protective equipment (PPE) selection, emergency response, and proper disposal, grounded in established chemical safety principles. The objective is to empower researchers, scientists, and drug development professionals with the expertise to manage the risks associated with this compound effectively.

Chemical & Physical Identity

A precise understanding of a compound's identity and physical properties is the foundation of a robust safety assessment. These parameters dictate its behavior under various laboratory conditions, influencing storage, handling, and emergency response strategies.

Nomenclature and Identifiers

| Identifier | Value | Source(s) |

| Primary Name | This compound | [1] |

| Synonym(s) | N-Benzyl-prolinol, 1-Benzyl-2-pyrrolidinemethanol | [2] |

| CAS Number | 67131-44-6 (unspecified); 53912-80-4 (S-enantiomer) | [1][3] |

| Molecular Formula | C₁₂H₁₇NO | [3] |

| Molecular Weight | 191.27 g/mol | [1] |

| InChI Key | ZAIQBJPTOXDDKA-UHFFFAOYSA-N |

Key Physicochemical Properties

| Property | Value | Significance for Handling & Safety | Source(s) |

| Physical Form | Liquid | Affects potential for splashes and aerosolization. | |

| Boiling Point | 115-120 °C @ 0.5 mmHg | Low volatility under standard conditions reduces inhalation risk, but heating increases it. | [4] |

| Density | 1.08 g/mL at 25 °C | Heavier than water; relevant for spill cleanup. | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | Classified as a combustible liquid (Storage Class 10). Not a fire hazard at ambient lab temperatures but ignition sources should be controlled when heating. | [4] |

| Water Solubility | Data not widely available, but likely sparingly soluble. | Affects choice of spill cleanup and decontamination agents. | [5] |

| Storage Temp. | 2-8°C recommended, inert atmosphere | Refrigeration and inert atmosphere help maintain chemical integrity and prevent degradation. | [2][3] |

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are irritant in nature, targeting the skin, eyes, and respiratory system upon direct contact or inhalation.

GHS Classification and Hazard Statements

| GHS Classification | Code | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation. |

| Water Hazard Class | WGK 3 | N/A | Severely hazardous to water. |

Causality of Hazards

The irritant properties of this compound can be attributed to its molecular structure. The tertiary amine of the pyrrolidine ring can be mildly alkaline and may disrupt the acid mantle of the skin, leading to irritation. The primary alcohol (methanol) group can also contribute to defatting and irritation of skin and mucous membranes. The benzyl group increases lipophilicity, potentially facilitating absorption through the skin.

Primary Routes of Exposure and Symptoms

-

Dermal Contact: Redness, itching, inflammation, and potential pain. Prolonged contact may lead to more severe irritation.[6]

-

Eye Contact: Significant pain, redness, watering, and inflammation. Corneal injury is possible if not promptly and thoroughly rinsed.[6]

-

Inhalation: Irritation of the nose, throat, and lungs, leading to coughing, sneezing, and shortness of breath.[6]

-

Ingestion: While less common in a laboratory setting, ingestion may cause irritation to the gastrointestinal tract. Some sources also list H302 (Harmful if swallowed).

Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is essential for minimizing exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of open containers, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood to control vapor and aerosol exposure.[7][8]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[7]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[5]

Administrative Controls

-

Standard Operating Procedures (SOPs): All personnel must be trained on specific, written SOPs for the handling of this compound.

-

Hazard Communication: Ensure all containers are clearly labeled with the chemical identity and GHS hazard pictograms.[9]

-

Access Control: Limit access to areas where the chemical is stored and handled to authorized and trained personnel only.

Personal Protective Equipment (PPE) Selection Protocol

PPE is the last line of defense and must be selected based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][8]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., Nitrile, Neoprene) that have been inspected for defects before use. Use proper glove removal technique to avoid skin contact.[8] Contaminated gloves must be disposed of as chemical waste.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect skin and personal clothing.

-

-

Respiratory Protection: Not typically required when work is performed within a certified fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an organic vapor (OV) cartridge (or ABEK type in the EU) is necessary.[4][8]

PPE Selection Decision Workflow

Caption: PPE selection workflow for handling the compound.

Standard Operating Procedures for Handling & Storage

Protocol: Safe Weighing and Transfer of this compound

-

Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat) before entering the designated handling area.

-

Work Area: Conduct all operations within a certified chemical fume hood. Place an absorbent, disposable bench liner on the work surface.

-

Weighing: If weighing is required, tare a suitable, sealed container on the balance. Remove the container from the balance and place it in the fume hood.

-

Transfer: Using a clean pipette or syringe, carefully transfer the required amount of the liquid into the tared container. Avoid splashing.

-

Sealing: Immediately and securely cap the primary container and the receiving container.

-

Decontamination: Decontaminate the exterior of the receiving container with a suitable solvent (e.g., 70% ethanol) and a wipe.

-

Cleanup: Dispose of the used pipette/syringe and bench liner as hazardous chemical waste.

-

Final Step: Remove gloves using the proper technique and wash hands thoroughly with soap and water.

Protocol: Storage and Incompatibility

-

Container: Store in the original, tightly sealed container.[6]

-

Location: Store in a cool, dry, well-ventilated area designated for chemical storage, preferably in a refrigerator at 2-8°C. Store locked up.[6]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[9]

-

Labeling: Ensure the container label is legible and includes the chemical name and all relevant GHS hazard warnings.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, administer oxygen if trained to do so. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention. | [6][10] |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. 2. Use a safety shower if the contact area is large. 3. Wash the area with soap and water. 4. Seek medical attention if irritation persists. | [6][11] |

| Eye Contact | 1. Immediately flush eyes with a directed stream of water for at least 15 minutes, holding eyelids apart to ensure complete irrigation of all eye and lid tissues. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | [6][10][12] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | [6][13] |

Protocol: Chemical Spill Management

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills (<100 mL), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.[5]

-

Neutralize/Absorb: Carefully apply the absorbent material, working from the outside of the spill inwards.

-

Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[7]

-

Decontaminate: Clean the spill area with soap and water or a suitable decontamination solution.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional and local regulations.[6]

-

Report: Report the incident to the lab supervisor and institutional Environmental Health & Safety (EHS) department.

Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

Disposal Considerations

Waste Characterization

Waste containing this compound must be treated as hazardous chemical waste. Due to its WGK 3 classification, it is considered severely hazardous to water, and release to the environment must be strictly avoided.[4][5]

Disposal Protocol

-

Collection: Collect all waste (unused product, contaminated materials) in a designated, properly labeled, and sealed hazardous waste container.

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Combustible).

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: Arrange for pickup and disposal by the institution's licensed hazardous waste management provider in accordance with all local, state, and federal regulations.[5][6] Do not dispose of down the drain.[5]

Toxicological Profile

Summary of Known Effects

The primary toxicological concern is its irritant effect on the skin, eyes, and respiratory system, as established by its GHS classification.[6] Systemic toxicity data is limited.

Data Gaps and Prudent Assumptions

References

- 1. This compound | C12H17NO | CID 562951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 67131-44-6|this compound|BLD Pharm [bldpharm.com]

- 4. N-ベンジル-L-プロリノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. 1-BENZYLPYRROLIDIN-3-YL-METHANOL - Safety Data Sheet [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. What first aid measures can be taken in case of methanol exposure? | ERGSY [ergsy.com]

- 11. A Beginner's Guide to Methanol - KHA Online-SDS Management [kha.com]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. cdn.pfizer.com [cdn.pfizer.com]

An In-depth Technical Guide to (S)-(+)-1-Benzyl-2-pyrrolidinemethanol: Synthesis, Applications, and Experimental Protocols

(S)-(+)-1-Benzyl-2-pyrrolidinemethanol , a chiral amino alcohol, serves as a pivotal building block and catalyst in modern asymmetric synthesis. Its rigid pyrrolidine backbone, appended with a benzyl group and a hydroxymethyl moiety, creates a well-defined chiral environment, making it an invaluable tool for researchers and professionals in drug development and fine chemical synthesis. This guide provides a comprehensive overview of its fundamental properties, synthesis, diverse applications, and detailed experimental protocols, grounded in established scientific principles.

Core Properties and Physicochemical Data

(S)-(+)-1-Benzyl-2-pyrrolidinemethanol, also known as N-Benzyl-L-prolinol, is a colorless to pale yellow liquid under standard conditions.[1][2] Its structural and physical properties are crucial for its application in stereoselective transformations.

Table 1: Physicochemical Properties of (S)-(+)-1-Benzyl-2-pyrrolidinemethanol

| Property | Value | Source(s) |

| CAS Number | 53912-80-4 | [1][3] |

| Molecular Formula | C₁₂H₁₇NO | [1][4] |

| Molecular Weight | 191.27 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 115-120 °C at 0.5 mmHg | [1][3] |

| Density | 1.08 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.541 | [1][3] |

| Optical Activity ([α]²⁰/D) | +72.7° (neat) | [1] |

Synthesis of (S)-(+)-1-Benzyl-2-pyrrolidinemethanol

The most prevalent and efficient synthesis of (S)-(+)-1-Benzyl-2-pyrrolidinemethanol involves the reduction of a suitable N-benzyl-L-proline derivative. The parent amino acid, L-proline, provides the chiral scaffold for this synthesis.

Synthetic Pathway Overview

The synthesis typically commences with the N-benzylation of L-proline, followed by the reduction of the carboxylic acid functionality. A common approach involves the esterification of N-benzyl-L-proline, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3][5]

References

- 1. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL CAS#: 53912-80-4 [amp.chemicalbook.com]

- 3. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL | 53912-80-4 [chemicalbook.com]

- 4. N-Benzyl-L-prolinol - (S)-(−)-1-Benzylpyrrolidine-2-methanol [sigmaaldrich.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

(R)-(-)-1-Benzyl-2-pyrrolidinemethanol discovery and history

An In-depth Technical Guide to the Discovery and History of (R)-(-)-1-Benzyl-2-pyrrolidinemethanol

Abstract

(R)-(-)-1-Benzyl-2-pyrrolidinemethanol, also known as N-Benzyl-L-prolinol, stands as a cornerstone chiral building block in the field of asymmetric synthesis. Derived from the abundant natural amino acid L-proline, its history is not one of a standalone catalyst but rather as a critical precursor to some of the most influential chiral auxiliaries ever developed. This guide delves into the origins of this compound, tracing its lineage from the broader exploration of the "chiral pool" to its pivotal role in the development of the renowned SAMP/RAMP hydrazone methodology. We will explore its synthesis, the mechanistic principles of its application via its derivatives, and its enduring legacy in modern organic chemistry and drug discovery.

Historical Context: The Rise of Proline-Derived Chiral Scaffolds

The challenge of controlling stereochemistry in chemical reactions is a central theme of modern organic synthesis. In the 1970s and 1980s, a powerful strategy emerged: the use of chiral auxiliaries. These are chiral molecules temporarily attached to a prochiral substrate to direct a subsequent reaction, after which they are removed, leaving behind an enantiomerically enriched product.[1]

Nature provides a readily available source of enantiomerically pure starting materials in what is known as the "chiral pool." Amino acids, carbohydrates, and terpenes became foundational resources for synthetic chemists.[] Among the amino acids, proline, with its unique secondary amine constrained within a rigid five-membered ring, proved to be exceptionally valuable.[3][4][5] Its rigid structure provides a well-defined stereochemical environment, making it an ideal scaffold for inducing asymmetry.[5][6] The pioneering work of chemists like E.J. Corey and Dieter Enders in this era established proline derivatives as powerful tools, setting the stage for the development of highly effective and predictable methods for asymmetric synthesis.[1][3][7]

Synthesis of (R)-(-)-1-Benzyl-2-pyrrolidinemethanol

The discovery and utility of (R)-(-)-1-Benzyl-2-pyrrolidinemethanol are intrinsically linked to its straightforward and efficient synthesis from L-proline. The process involves two primary transformations: N-alkylation with a benzyl group and reduction of the carboxylic acid. The benzyl group serves as a robust protecting group and introduces a bulky substituent that can enhance stereodifferentiation in subsequent applications.

The most common and direct method involves the reduction of the carboxylic acid of N-benzyl-L-proline, typically using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH4).[8]

Synthetic Workflow Diagram

Caption: Synthesis of (R)-(-)-1-Benzyl-2-pyrrolidinemethanol from L-proline.

Detailed Experimental Protocol: Synthesis of (R)-(-)-1-Benzyl-2-pyrrolidinemethanol

The following protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

| Step | Procedure | Causality & Scientific Rationale |

| 1. N-Benzylation | To a solution of L-proline and a suitable base (e.g., KOH) in a protic solvent like isopropanol, add benzyl chloride dropwise at a controlled temperature (e.g., 40°C).[9] Monitor the reaction by TLC until the starting material is consumed. | The base deprotonates the carboxylic acid and the secondary amine, facilitating nucleophilic attack on the electrophilic benzyl chloride. The secondary amine is more nucleophilic, leading to preferential N-alkylation. |

| 2. Workup & Isolation | After the reaction is complete, cool the mixture and acidify with HCl to a pH of 4-5 to precipitate the N-benzyl-L-proline product.[9] Filter and wash the solid. | Acidification protonates the carboxylate, causing the zwitterionic product to precipitate from the organic solvent, allowing for easy isolation. |

| 3. Reduction | Suspend the dried N-benzyl-L-proline in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool to 0°C. Slowly add a solution or slurry of Lithium Aluminum Hydride (LiAlH₄) in THF.[8] | LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols. The reaction is highly exothermic and reactive towards water, necessitating anhydrous conditions and careful temperature control. |

| 4. Reflux | After the initial addition, allow the reaction to warm to room temperature and then gently reflux for several hours to ensure complete reduction.[8] | Heating provides the necessary activation energy to drive the reaction to completion. |

| 5. Quenching & Workup | Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the solid with ethyl acetate.[8] | This specific quenching procedure is critical for safety and for generating a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the desired alcohol product from the reaction mixture. |

| 6. Purification | Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), concentrate under reduced pressure, and purify the crude product by vacuum distillation to yield (R)-(-)-1-Benzyl-2-pyrrolidinemethanol as a colorless to pale yellow liquid.[8][10] | Vacuum distillation is necessary to purify the high-boiling point alcohol without thermal decomposition. |

The Enduring Legacy: Precursor to SAMP/RAMP Chiral Auxiliaries

The primary historical significance of N-benzyl-L-prolinol is not as a direct catalyst but as a key intermediate in the synthesis of the revolutionary SAMP and RAMP chiral auxiliaries, developed by Dieter Enders and his group in 1976.[][7]

-

SAMP : (S)-1-amino-2-methoxymethylpyrrolidine

-

RAMP : (R)-1-amino-2-methoxymethylpyrrolidine

These auxiliaries are synthesized from (S)-proline and (R)-proline, respectively, via their corresponding prolinol derivatives.[11] The hydroxymethyl group of the prolinol is first protected (e.g., as a methoxymethyl ether), and the N-benzyl group is removed and converted to an N-amino group.[11]

The resulting hydrazines (SAMP and RAMP) enabled the Enders Hydrazone Alkylation , a robust and highly predictable method for the asymmetric α-alkylation of aldehydes and ketones.[7][12] This methodology became one of the most reliable ways to form stereogenic carbon centers adjacent to a carbonyl group.

Mechanism of the Enders SAMP/RAMP Hydrazone Alkylation

The success of this method lies in a well-defined, multi-step sequence that ensures excellent stereochemical control.[12][13]

Caption: Workflow of the Enders SAMP/RAMP hydrazone alkylation method.

Mechanistic Pillars:

-

Hydrazone Formation : A ketone or aldehyde reacts with SAMP or RAMP to form a chiral hydrazone.[7]

-

Azaenolate Generation : The hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium azaenolate.[13][14]

-

Stereoselective Alkylation : The rigid pyrrolidine ring of the auxiliary effectively blocks one face of the planar azaenolate. This forces an incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less-hindered face, ensuring high diastereoselectivity.[13]

-

Cleavage : The resulting alkylated hydrazone is cleaved, typically via ozonolysis, to release the α-alkylated carbonyl compound with high enantiomeric purity and regenerate the chiral auxiliary.[7][14]

Performance Data for SAMP/RAMP Hydrazone Alkylation

The reliability of this methodology is demonstrated by the consistently high stereoselectivities achieved across a range of substrates.

| Ketone Substrate | Electrophile | Auxiliary | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |

| Cyclohexanone | Methyl Iodide | SAMP | 85 | >95% ee |

| 3-Pentanone | Ethyl Iodide | SAMP | 87 | >98% ee[12] |

| 5-Nonanone | Methyl Iodide | RAMP | 73 | >96% de[14] |

| Propanal | Benzyl Bromide | SAMP | 70 | >95% ee |

Modern Relevance in Drug Discovery and Development

While newer catalytic asymmetric methods have been developed, the fundamental principles established by proline-derived auxiliaries remain highly influential. The pyrrolidine scaffold is now recognized as a "privileged structure" in medicinal chemistry, appearing frequently in biologically active compounds and approved drugs due to its favorable physicochemical properties and ability to present substituents in a well-defined three-dimensional space.[15]

The N-benzyl-pyrrolidine motif, directly related to the title compound, continues to be explored in modern drug discovery. For instance, recent research has led to the discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide as a potent, orally bioavailable modulator of the glutamate transporter EAAT2 with significant antiseizure activity, highlighting the continued therapeutic potential of this chemical class.[16][17][18] Furthermore, 1-Benzyl-2-pyrrolidinone is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Conclusion

The story of (R)-(-)-1-Benzyl-2-pyrrolidinemethanol is a compelling example of how a simple, accessible molecule derived from the chiral pool can become a linchpin in the development of powerful synthetic methodologies. Its discovery and history are fundamentally tied to the rise of proline-based chiral auxiliaries. While its primary role was that of a precursor, it enabled the creation of the SAMP/RAMP reagents, which provided chemists with an unprecedented ability to control stereochemistry in C-C bond formation. The principles demonstrated by this lineage of compounds have left an indelible mark on the fields of asymmetric synthesis and medicinal chemistry, and the structural motifs it represents continue to yield promising candidates for drug development today.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 4. Proline as chiral auxiliary for the economical asymmetric synthesis of ruthenium(II) polypyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 8. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL | 53912-80-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. web.mit.edu [web.mit.edu]

- 13. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of (1-Benzylpyrrolidin-2-yl)methanol in organic solvents

An In-depth Technical Guide to the Solubility Profile of (1-Benzylpyrrolidin-2-yl)methanol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral amino alcohol widely utilized as a synthetic precursor and building block in pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring success in formulation and analytical method development. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. By integrating fundamental chemical principles with established theoretical models and a definitive experimental protocol, this document serves as an essential resource for researchers, chemists, and drug development professionals. We present an inferred solubility profile based on structural analysis and provide a detailed, step-by-step methodology for its empirical determination using the gold-standard shake-flask method.

Introduction and Physicochemical Profile

This compound, a derivative of prolinol, is a versatile chiral intermediate. Its structure incorporates several key functional groups that dictate its physical and chemical behavior, most notably its solubility. The molecule's utility in asymmetric synthesis underscores the need for precise control over its handling, which begins with selecting appropriate solvent systems.

The importance of solubility data cannot be overstated; it is a critical parameter that influences process efficiency, yield, purity, and the ultimate success of multi-step syntheses and formulation efforts.[1][2] This guide bridges the gap between theoretical prediction and practical application, empowering scientists to make informed decisions in the laboratory.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [3] |

| Molecular Weight | 191.27 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Density | 1.08 g/mL at 25 °C | [3][5] |

| Boiling Point | 115-120 °C at 0.5 mmHg | [3][5] |

| XLogP3 (Lipophilicity) | 1.6 | [4] |

Theoretical Framework and Inferred Solubility Profile

While precise quantitative data for this specific molecule is not widely published, a robust qualitative profile can be inferred from its molecular structure and the foundational principle of "like dissolves like."[6]

Structural Analysis

The solubility of this compound is governed by a balance of polar and non-polar features:

-

Polar Moieties: The primary alcohol (-CH₂OH) and the tertiary amine within the pyrrolidine ring are polar. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom acts as a hydrogen bond acceptor. These groups drive solubility in polar protic and aprotic solvents.

-

Non-Polar Moieties: The benzyl group (C₆H₅CH₂-) and the aliphatic pyrrolidine ring are non-polar and hydrophobic. These features contribute to solubility in solvents with low polarity.

This duality suggests that the molecule will exhibit a broad, but varied, solubility profile across the solvent spectrum.

Inferred Qualitative Solubility

Based on the structural analysis and comparison with analogous compounds like other amino alcohols, the following solubility profile is predicted.[6] It must be emphasized that this table represents an expert estimation and should be confirmed by empirical testing for any critical application.

Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Very Soluble | The solvent's hydroxyl groups readily form hydrogen bonds with the solute's -OH and amine groups. |

| Isopropanol | Soluble | Similar to methanol/ethanol but slightly less effective due to increased steric hindrance and lower polarity. | |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | The ether oxygen can accept hydrogen bonds from the solute's -OH group, and its moderate polarity solvates the molecule well. |

| Dichloromethane (DCM) | Soluble | The moderate polarity and ability to engage in dipole-dipole interactions allow for effective solvation. | |

| Acetone | Soluble | The polar carbonyl group acts as a good hydrogen bond acceptor. | |

| Acetonitrile (ACN) | Moderately Soluble | While polar, its hydrogen bonding capability is weaker, potentially leading to slightly lower solubility. | |

| Non-Polar | Toluene | Slightly Soluble | The aromatic ring of toluene can interact favorably with the solute's benzyl group via π-stacking, but it is a poor solvent for the polar functional groups. |

| Diethyl Ether | Slightly Soluble | The ether oxygen provides some hydrogen bond accepting capability, but the overall non-polar character of the solvent limits solubility. | |

| Heptane, Hexane | Insoluble / Very Poor | The significant polarity mismatch between the solute's functional groups and the non-polar alkane solvent prevents effective solvation. |

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is through Hansen Solubility Parameters (HSP).[7] This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar intermolecular forces.

-

δH: Energy from hydrogen bonding .

Every chemical is assigned a point in this three-dimensional space (δD, δP, δH). The principle states that substances with closer HSP values are more likely to be miscible. The "distance" (Ra) between two substances in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is likely.[8]

Caption: Hansen Solubility Sphere: Solvents inside the sphere are likely to dissolve the solute.

While the specific HSP values for this compound require experimental determination, Table 3 provides the parameters for common solvents to aid in preliminary selection.[7][9]

Table 3: Hansen Solubility Parameters for Selected Solvents (MPa⁰·⁵)

| Solvent | δD | δP | δH |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| n-Heptane | 15.3 | 0.0 | 0.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

Experimental Protocol: Thermodynamic Solubility Determination

The definitive method for measuring the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method .[10][11] This technique is considered the gold standard by regulatory bodies and is highly reliable for generating accurate solubility data.[10]

Rationale and Objective

The objective is to create a saturated solution of this compound in a chosen solvent at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant represents its maximum solubility under those conditions.

Materials and Equipment

-

This compound (solid or liquid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker or rotator with temperature control (incubator shaker)

-

Centrifuge or syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. An excess is critical and should be visually apparent as undissolved material at the bottom of the vial.[10]

-

Using a volumetric pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed (e.g., 150 rpm) for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typical for many organic systems.[2][12] Longer times may be necessary and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to let the excess solid settle.

-

To separate the saturated supernatant from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., PTFE). This is often the preferred method to ensure no solid particulates are carried over.

-

-

-

Quantification:

-

Immediately after separation, accurately dilute a known volume of the clear supernatant with the same solvent into a volumetric flask. The dilution factor should be chosen to bring the concentration into the linear range of the analytical instrument.

-

Prepare a set of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the instrument response versus concentration.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility (S) in the saturated solution by applying the dilution factor:

-

S (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Implications in Research & Development

An accurate understanding of solubility is not an academic exercise; it directly impacts laboratory outcomes.

-

Purification by Recrystallization: Recrystallization is a powerful technique for purifying solid compounds, and its success hinges on solvent selection.[13] The ideal solvent should dissolve this compound completely at an elevated temperature but poorly at room temperature or below.[13][14]

-

Single Solvent System: Based on the inferred profile, a solvent like isopropanol might be a good candidate.

-

Two-Solvent System: A more common approach is to use a solvent pair.[15] For this compound, one might dissolve it in a minimal amount of a "good" hot solvent (e.g., Toluene or DCM) and then slowly add a "poor" solvent or "anti-solvent" (e.g., Heptane) until turbidity appears, then allow it to cool slowly.[16]

-

-

Reaction Chemistry: For homogeneous reactions, reactants must be fully dissolved. Choosing a solvent in which this compound is highly soluble (e.g., THF, DCM) ensures that the reaction proceeds smoothly without being limited by mass transfer effects from a solid phase.

-

Chromatographic Purification: Solubility knowledge is essential for developing HPLC or column chromatography methods.[17] The compound must be soluble in the mobile phase to be effectively separated. For a molecule of intermediate polarity like this, a mobile phase system such as Hexane/Ethyl Acetate would be a common choice, where the ratio is adjusted to achieve the desired retention.